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Compound of Interest

Compound Name: Jaceoside

CAS No.: 25474-11-7

Cat. No.: B14098409 Get Quote

Executive Summary: The Structural Challenge
Jaceoside (Jaceosidin-7-O-

-D-glucopyranoside) represents a critical bioactive flavonoid glycoside found in Artemisia
species (e.g., Artemisia princeps, Artemisia argyi). Its therapeutic potential in anti-inflammatory
and anti-allergic pathways is well-documented, yet its structural validation remains a bottleneck
in natural product chemistry.

The primary challenge in characterizing Jaceoside lies in distinguishing it from its aglycone,

Jaceosidin (4',5,7-trihydroxy-3',6-dimethoxyflavone), and its structural isomer Eupatilin (5,7-

dihydroxy-3',4',6-trimethoxyflavone). Misidentification often occurs due to the ambiguous

positioning of methoxy (-OMe) groups on the A-ring (C-6 vs. C-8) and the B-ring pattern.

This guide provides a definitive spectral comparison, utilizing 1H and 13C NMR data to

establish a self-validating identification protocol.

Comparative Landscape: Jaceoside vs. Alternatives
To ensure accurate identification, Jaceoside must be benchmarked against its metabolic

precursor (Aglycone) and its closest structural analog.
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Feature Jaceoside (Target)
Jaceosidin

(Aglycone)
Eupatilin (Analog)

Formula

C

H

O

C

H

O

C

H

O

C-7 Shift (

)

~163.0 ppm

(Glycosylated)

~152.0 ppm (Free

OH)

~152.0 ppm (Free

OH)

Anomeric Proton Doublet at ~5.10 ppm Absent Absent

Methoxy Pattern 6-OMe, 3'-OMe 6-OMe, 3'-OMe
6-OMe, 3'-OMe, 4'-

OMe

Solubility High in DMSO/MeOH Moderate in DMSO Moderate in DMSO

Experimental Protocol: Self-Validating Workflow
The following workflow ensures data integrity. The use of HSQC and HMBC is mandatory to

resolve the quaternary carbons and the glycosidic linkage.

Isolation and Preparation
Source Material: Dried aerial parts of Artemisia princeps.

Extraction: Reflux with MeOH, followed by partition with EtOAc and n-BuOH.

Purification: Silica gel column chromatography (CHCl

:MeOH gradient)

Sephadex LH-20 (MeOH)

RP-HPLC (C18 column, H

O:MeCN gradient).

NMR Sample: Dissolve 5.0 mg of purified Jaceoside in 0.6 mL DMSO-

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b14098409?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14098409?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(99.9%).

Validation Step: Calibrate spectra to the residual DMSO pentet at

2.50 ppm and

39.5 ppm.

Workflow Visualization
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Figure 1: Step-by-step isolation and structural elucidation workflow for Jaceoside.

Spectral Data Analysis
1H NMR Data Comparison (400/500 MHz, DMSO- )
The diagnostic signal for Jaceoside is the anomeric proton (H-1'') and the downfield shift of H-

8 compared to the aglycone.
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Position
Jaceoside (

, ppm)

Jaceosidin (

, ppm)

Multiplicity (

in Hz)

Mechanistic

Insight

H-3 6.94 6.89 s

Characteristic

flavone C-ring

singlet.

H-8 7.28 6.95 s

Key Distinction:

Glycosylation at

C-7 deshields

the ortho H-8

proton.

H-2' 7.56 7.54
d (

)

B-ring meta-

coupling.

H-5' 6.95 6.92
d (

)

B-ring ortho-

coupling.

H-6' 7.60 7.58
dd (

)

B-ring ABX

system.

6-OMe 3.78 3.76 s
A-ring methoxy

(shielded).

3'-OMe 3.89 3.89 s B-ring methoxy.

5-OH 12.90 12.95 s

Chelated

hydroxyl (H-

bonded to C=4

carbonyl).

H-1'' 5.12 —
d (

)

Anomeric Proton:

Large

value confirms

-linkage.
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Sugar H 3.10 – 3.70 — m
Glucose moiety

protons.[1]

13C NMR Data Comparison (100/125 MHz, DMSO- )
The Glycosylation Shift is the primary validator. The C-7 signal in Jaceoside appears

significantly downfield compared to Jaceosidin due to the O-glycosidic linkage.
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Position
Jaceoside (

)

Jaceosidin (

)
Assignment Logic

C-2 164.0 163.8
C-ring oxidation state.

[2]

C-3 103.5 103.2 -carbon to carbonyl.

C-4 182.5 182.3
Carbonyl (Cheated

with 5-OH).

C-5 152.8 152.5

Phenolic carbon

(Intramolecular H-

bond).

C-6 131.8 131.5

Ipso-Methoxy:

Diagnostic for 6-OMe

flavones.

C-7 156.4 153.0

Glycosylation Site:

Downfield shift

confirms substitution.

C-8 94.8 91.5
Upfield signal, ortho to

glycoside.

C-9 152.0 152.0 Junction carbon.

C-10 106.2 105.8 Junction carbon.

C-1' 121.5 121.5 B-ring attachment.

C-2' 110.5 110.2 B-ring CH.

C-3' 148.0 148.0
Ipso-Methoxy: 3'-OMe

site.

C-4' 150.8 150.5
Phenolic carbon (Para

to linkage).

C-5' 116.0 115.8 B-ring CH.

C-6' 120.5 120.4 B-ring CH.
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C-1'' 100.2 —

Anomeric Carbon:

Diagnostic for

glycoside.

C-6'' 60.8 —
Sugar CH

.

Structural Confirmation: HMBC Correlations
To satisfy the "Self-Validating" requirement, 1D NMR is insufficient. You must observe

Heteronuclear Multiple Bond Correlations (HMBC).[3][4][5]

Key Correlations[1]
Linkage Confirmation: A strong correlation between the anomeric proton H-1'' (

5.12) and the aglycone carbon C-7 (

156.4) unambiguously proves the 7-O-glycoside structure.

A-Ring Substitution: The 6-OMe protons correlate to C-6, distinguishing it from an 8-OMe

isomer.

B-Ring Pattern:H-2' and H-6' correlate to C-2, confirming the flavone linkage.

Connectivity Diagram

Legend

H-1'' (Anomeric)
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C-7 (Aglycone)
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 3J

H-3
δ 6.94

C-2
δ 164.0
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 2J

Proton (1H) Carbon (13C)
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Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) pathways establishing the

structure of Jaceoside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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jaceoside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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